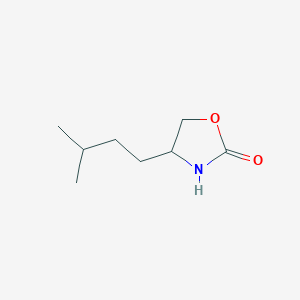

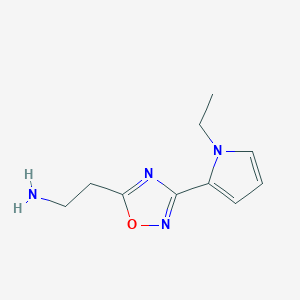

4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Overview

Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula . It may also include its common names and synonyms .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process often involves the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including X-ray crystallography , NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications

Synthetic Organic Chemistry

- The 1,3-oxazolidin-2-one nucleus, a component of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, is extensively utilized in synthetic organic chemistry and medicinal chemistry. It is used as a chiral auxiliary in asymmetric synthesis and as a protective group for 1,2-aminoalcohol systems. Its popularity increased following the introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, leading to significant research interest and numerous publications (Zappia et al., 2007).

Antibacterial Agents

- Oxazolidinones, including 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, are novel antibacterial agents that inhibit bacterial protein synthesis. They show effectiveness against various clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds are not cross-resistant to common antibiotics and have shown bactericidal effects against certain strains (Zurenko et al., 1996).

Carbon Dioxide Fixation

- 4-Methylene-1,3-oxazolidin-2-ones, related to 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, can be synthesized from primary amines and carbon dioxide under supercritical conditions. This synthesis does not require additional catalysts or solvents, indicating an environmentally friendly approach to chemical fixation of carbon dioxide (Xu et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(3-methylbutyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-4-7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHWUZNQDCXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylbutyl)-1,3-oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)

![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)